[(3-Fluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine
Description
[(3-Fluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine is a bifunctional amine derivative featuring a fluorinated aromatic system (3-fluorophenyl) and a fluorinated heterocyclic moiety (5-fluorothiophen-2-yl). This compound belongs to a class of structurally tuned molecules where fluorine substitution is strategically employed to modulate electronic, steric, and pharmacokinetic properties. Fluorine atoms enhance lipophilicity, metabolic stability, and binding affinity to biological targets, making such compounds attractive for pharmaceutical and agrochemical research .
Properties
Molecular Formula |
C12H11F2NS |
|---|---|
Molecular Weight |
239.29 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-N-[(5-fluorothiophen-2-yl)methyl]methanamine |
InChI |
InChI=1S/C12H11F2NS/c13-10-3-1-2-9(6-10)7-15-8-11-4-5-12(14)16-11/h1-6,15H,7-8H2 |
InChI Key |
WDSCQUAGXUNVEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNCC2=CC=C(S2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Fluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine typically involves the coupling of 3-fluorobenzylamine with 5-fluorothiophene-2-carbaldehyde. This reaction can be carried out using a reductive amination process, where the aldehyde group of 5-fluorothiophene-2-carbaldehyde reacts with the amine group of 3-fluorobenzylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
[(3-Fluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The fluorine atoms in the phenyl and thiophene rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
[(3-Fluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism by which [(3-Fluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine exerts its effects involves its interaction with specific molecular targets. The fluorinated phenyl and thiophene groups can engage in π-π stacking interactions with aromatic residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Fluorine Positioning : The target compound’s dual fluorine substitution (3-fluorophenyl and 5-fluorothiophene) contrasts with analogs like (5-methylthiophen-2-yl)methylamine, where a trifluoromethyl group increases molecular weight and lipophilicity .
Bioactivity Trends : Fluorinated thiophene-thiadiazole Schiff bases show potent activity against breast cancer (IC₅₀ = 1.28 μg/mL) , whereas dichlorophenyl-oxadiazole derivatives are selective for liver cancer (IC₅₀ = 2.46 μg/mL) . The target compound’s fluorothiophene moiety may confer similar selectivity, but empirical validation is required.
Pharmacological Potential
While direct data for the target compound are absent, inferences can be drawn:
- Fluorine’s Role: Fluorine at the 3-position of the phenyl ring may enhance metabolic stability and blood-brain barrier penetration compared to non-fluorinated analogs .
- Thiophene vs.
Biological Activity
[(3-Fluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine is a compound of interest due to its potential biological activity. This article aims to explore its pharmacological properties, structure-activity relationships, and relevant case studies that highlight its significance in medicinal chemistry.
- IUPAC Name : [(3-Fluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine
- Molecular Formula : C13H12F2N
- Molecular Weight : 219.24 g/mol
- CAS Number : 90389-84-7
- SMILES Notation : CNCC1=CC=C(C(F)=C1)C2=CC=C(S2)F
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including its effects on neurotransmitter systems and potential therapeutic applications. The following sections detail specific areas of research.
1. Neurotransmitter Interaction
Research indicates that compounds similar to [(3-Fluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine exhibit interactions with neurotransmitter systems, particularly dopamine and serotonin receptors. These interactions can influence mood, cognition, and behavior, making them candidates for further investigation in the treatment of psychiatric disorders.
2. Structure-Activity Relationship (SAR)
The structure of [(3-Fluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine allows for modifications that can enhance its biological activity. Studies have shown that the introduction of fluorine atoms increases lipophilicity, which can improve receptor binding affinity.
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increased binding affinity to receptors |
| Alteration of Alkyl Chain | Modulation of pharmacokinetics |
3. Case Studies
Several studies have explored the pharmacological effects of similar compounds:
- Dopamine Transporter Inhibition : A study highlighted the potential of fluorinated amines as atypical dopamine transporter inhibitors, providing insights into their use in treating cocaine addiction .
- Antitumor Activity : Another research indicated that related compounds demonstrated antitumor properties, suggesting a broader therapeutic potential for fluorinated amines in oncology .
Research Findings
Recent studies have focused on the synthesis and evaluation of [(3-Fluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine analogs. These findings contribute to understanding how structural modifications impact biological activity.
Pharmacological Profiles
Pharmacological evaluations typically assess:
- Binding Affinity : Measured using radiolabeled ligands in receptor assays.
- Efficacy : Determined through in vitro and in vivo models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
